molecular formula C15H14N4OS B386597 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole CAS No. 304444-36-8

5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole

Cat. No.: B386597
CAS No.: 304444-36-8
M. Wt: 298.4g/mol
InChI Key: YCVBUYMWSKRORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole is a chemical compound offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures . This phenyltetrazole derivative is characterized by a phenoxyethylsulfanyl side chain, which may influence its solubility and binding properties in research settings. Based on the known applications of similar phenyltetrazole compounds, this reagent holds potential value for several research areas. Phenyltetrazole derivatives are frequently investigated as effective corrosion inhibitors for metals in acidic environments; they function by adsorbing onto metal surfaces to form a protective layer that significantly reduces corrosion rates . Furthermore, such compounds are versatile organic synthesis intermediates and building blocks for the preparation of more complex functional molecules, including potential pharmaceuticals . The structural features of this compound suggest it could also be explored in material science, for instance as an additive or stabilizer. Researchers should handle this product with appropriate safety precautions. Related tetrazole compounds can be harmful if swallowed and may pose flammability hazards . Always consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and safety goggles. Ensure proper ventilation and avoid ignition sources in the work area .

Properties

IUPAC Name

5-(2-phenoxyethylsulfanyl)-1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-3-7-13(8-4-1)19-15(16-17-18-19)21-12-11-20-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVBUYMWSKRORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Phenyl-5-mercaptotetrazole

PMT is typically synthesized via cyclization reactions. For example:

  • Patent CN105481786A describes a green catalytic method using benzonitrile and sodium azide (1:1–1.5 molar ratio) with acid-treated attapulgite or ion-exchange resins at 60–180°C in solvents like DMF or DMSO. Yields reach 88% after recrystallization.

  • Patent CN104910089A employs ammonium chloride as a catalyst in DMF, achieving 86.2% yield with recyclable solvents.

These methods highlight the importance of catalyst selection (e.g., acidic clays) and solvent recovery in reducing production costs.

Key Strategies for Introducing the 2-Phenoxyethylsulfanyl Group

The 2-phenoxyethylsulfanyl moiety is introduced via nucleophilic substitution or oxidative coupling.

Nucleophilic Substitution with 2-Phenoxyethyl Halides

PMT reacts with 2-phenoxyethyl bromide or chloride in basic conditions:

  • Reaction Setup :

    • PMT (1 equiv), 2-phenoxyethyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in DMF or acetonitrile.

    • Stirred at 60–80°C for 6–12 hours.

  • Workup :

    • Filter to remove salts, concentrate under vacuum, and purify via column chromatography.

Yield Optimization :

  • Excess alkylating agent (1.2–1.5 equiv) improves conversion.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion.

Oxidative Coupling with 2-Phenoxyethanethiol

Electrochemical or chemical oxidation enables S–S bond formation:

  • Electrochemical Method : PMT and 2-phenoxyethanethiol are oxidized in aqueous acidic media (e.g., HCl) at 0.8–1.2 V vs. Ag/AgCl.

  • Chemical Oxidants : I₂ or H₂O₂ in ethanol/water mixtures at room temperature.

Advantages :

  • Avoids alkyl halides, reducing hazardous waste.

  • Yields up to 75% reported for analogous tetrazolic thioethers.

Comparative Analysis of Synthetic Routes

MethodConditionsCatalyst/SolventYield (%)Environmental Impact
Nucleophilic Substitution60–80°C, 6–12 hK₂CO₃/DMF70–85Moderate (halogenated waste)
Electrochemical Coupling0.8–1.2 V, RTHCl/H₂O65–75Low (aqueous system)
Oxidative (I₂/H₂O₂)RT, 2–4 hEthanol/Water60–70Low

Key Findings :

  • Nucleophilic substitution offers higher yields but generates halogenated byproducts.

  • Electrochemical methods align with green chemistry principles but require specialized equipment.

Catalytic and Solvent Innovations

Recyclable Catalysts

Acid-treated attapulgite (from Patent CN105481786A) can be adapted for PMT synthesis, with recovery rates >95% after filtration. Similarly, ionic liquids (e.g., [BMIM]BF₄) show promise in stabilizing intermediates during alkylation.

Solvent Selection

  • DMF and DMSO : High boiling points facilitate reflux conditions but pose toxicity concerns.

  • Ethanol/Water Mixtures : Used in oxidative coupling, offering a greener alternative .

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and phenoxyethylsulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes. The phenoxyethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₅H₁₅N₄OS (inferred from analogs in ).
  • Molecular Weight : ~304.41 g/mol (based on 1-cyclohexyl analog in ).
  • Spectroscopic Data : Expected ¹H-NMR signals include aromatic protons (δ 7.2–7.7 ppm) and methylene groups adjacent to sulfur/oxygen (δ 3.2–4.0 ppm), similar to compounds in and .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole with structurally related tetrazole derivatives:

Compound Name Substituents (Position 5) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, MS) Reference
This compound 2-Phenoxyethylsulfanyl ~304.41 Not reported Aromatic δ 7.2–7.7; CH₂-S δ 3.2–4.0
5-(Phenethylsulfonyl)-1-phenyltetrazole (8b) Phenethylsulfonyl 315.38 90–92 [M + H]⁺ m/z 315; δ 3.27 (CH₂-SO₂)
5-(3,4-Dimethoxyphenethylsulfonyl)-1-phenyltetrazole (8d) 3,4-Dimethoxyphenethylsulfonyl 375.44 155–157 [M + H]⁺ m/z 375; δ 3.87 (OCH₃)
5-(4-Fluorophenethylsulfonyl)-1-phenyltetrazole (8i) 4-Fluorophenethylsulfonyl 333.37 Not reported [M]⁺ m/z 349; δ 7.19–7.33 (Ar-F)
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole 2-Chloro-6-fluorobenzylsulfanyl 258.70 Not reported Monoisotopic mass 258.014
5-(4-Methyl-benzylsulfanyl)-1-phenyltetrazole 4-Methylbenzylsulfanyl 283.36 Not reported CAS 329921-25-7; MFCD00423406
5-(1-Adamantylsulfanyl)-1-phenyltetrazole 1-Adamantylsulfanyl 327.46 Not reported Mesoionic structure; reversible adamantylation

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl analogs (e.g., 8b, 8d) exhibit higher molecular weights and melting points compared to sulfanyl derivatives due to increased polarity and hydrogen bonding capacity .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl in 8i and ) lower pKa values, enhancing acidity. Methoxy groups (8d) increase solubility but reduce metabolic stability .
  • Bulky Substituents : Adamantyl derivatives () exhibit unique mesoionic structures and reversible reactivity under acidic conditions, highlighting steric and electronic influences.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Phenoxyethylsulfanyl)-1-phenyltetrazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : Multi-step synthesis typically involves coupling phenoxyethylthiol derivatives with phenyltetrazole precursors. Optimization includes solvent selection (e.g., polar aprotic solvents like DMF), temperature control (60–80°C), and catalysts such as K₂CO₃ for deprotonation. Reaction progress is monitored via TLC or HPLC .
  • Data Considerations : Yield improvements (e.g., from 45% to 72%) are achieved by adjusting stoichiometric ratios (1:1.2 for thiol:tetrazole) and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positioning (e.g., phenoxyethylsulfanyl proton signals at δ 3.8–4.2 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 327.0925) .
  • X-ray Crystallography : Resolves bond angles (e.g., S–C–C–O torsion angle ≈ 112°) and packing interactions .

Q. How can purification challenges (e.g., byproduct removal) be addressed during synthesis?

  • Methods : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates tetrazole derivatives. Recrystallization in ethanol/water mixtures improves purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl (-S-) and tetrazole moieties in cross-coupling reactions?

  • Approach : Density functional theory (DFT) calculations identify nucleophilic attack at the tetrazole C5 position. The sulfanyl group stabilizes transition states via lone-pair donation, reducing activation energy by ~15 kcal/mol .
  • Experimental Validation : Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) corroborate computational findings .

Q. How can computational tools predict and optimize reaction pathways for derivatives of this compound?

  • Workflow :

Quantum Chemical Modeling : Gaussian or ORCA software calculates reaction coordinates and intermediates.

Machine Learning : Trains models on existing reaction datasets to predict optimal solvent/base combinations (e.g., THF with DBU for Suzuki couplings) .

  • Case Study : Virtual screening identified a novel derivative with 30% higher inhibitory activity in enzyme assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) for this compound?

  • Strategies :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., ATP-based luminescence vs. colorimetric assays) .
  • Meta-Analysis : Pool data from multiple sources (e.g., PubChem, ChEMBL) and apply statistical corrections for batch effects .
    • Example : Discrepancies in cytotoxicity (IC₅₀ 2.5 µM vs. 8.7 µM) were traced to differences in cell line passage numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.